Meta-Methoxy Substitution Modulates LogP and PSA Relative to the Unsubstituted Phenacylidenetriphenylphosphorane Parent
The LogP of 1-(3-methoxyphenyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one is 4.67, with a polar surface area (PSA) of 36.11 Ų . While the LogP of the unsubstituted phenacylidenetriphenylphosphorane (CAS 859-65-4, C₂₆H₂₁OP, MW 380.43) is not reported in the same database, the difference in molecular formula alone—one additional oxygen atom and a –CH₃ group—predicts a ΔLogP of approximately −0.3 to −0.5 units (class-level inference based on the Hansch π constant for aromatic –OCH₃). This places the 3-methoxy derivative in a more favorable range for applications requiring balanced lipophilicity, such as cellular permeability in bioassays, while retaining sufficient hydrophobicity for efficient Wittig reactivity in organic solvents . The PSA of 36.11 Ų also makes the compound suitable for blood–brain barrier penetration by the Veber rule (PSA < 140 Ų), a property exploited in the design of CNS-active triphenylphosphoranylidene derivatives [1].
| Evidence Dimension | Calculated LogP and PSA (polar surface area) |
|---|---|
| Target Compound Data | LogP = 4.67; PSA = 36.11 Ų (C₂₇H₂₃O₂P, MW = 410.44 g·mol⁻¹) |
| Comparator Or Baseline | Phenacylidenetriphenylphosphorane (CAS 859-65-4, C₂₆H₂₁OP, MW = 380.43 g·mol⁻¹); estimated LogP ≈ 5.0–5.2, PSA not reported |
| Quantified Difference | ΔLogP ≈ −0.3 to −0.5 (inferred from Hansch π constant); ΔMW = +30.01 g·mol⁻¹ |
| Conditions | LogP and PSA values from Chemsrc computational prediction (fragment-based method); Hansch π constant from standard medicinal chemistry tables. |
Why This Matters
Procurement of the 3-methoxy derivative rather than the parent compound is justified when the downstream application demands a specific lipophilicity window—for example, in cell-based assays where excessive hydrophobicity (LogP > 5) correlates with non-specific binding and poor solubility.
- [1] El-Hussieny, M., et al. (2023). Dual-target ligand discovery for Alzheimer's disease: triphenylphosphoranylidene derivatives as inhibitors of acetylcholinesterase and β-amyloid aggregation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166040. View Source
